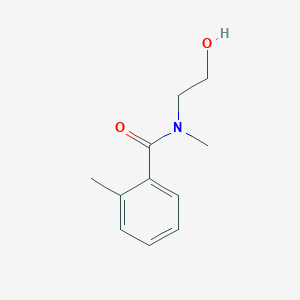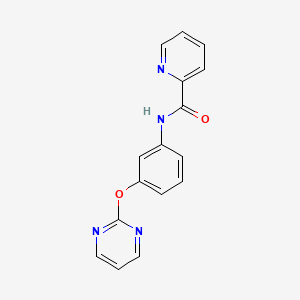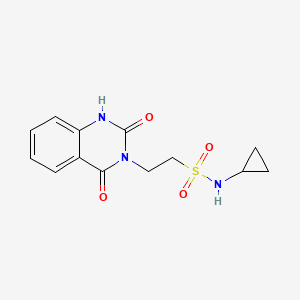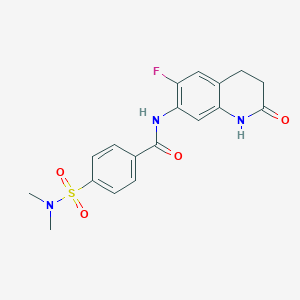![molecular formula C10H20N2O2 B7498724 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP is a piperazine derivative that has been synthesized in recent years and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been studied for its potential use in the treatment of anxiety and depression. However, one of the limitations of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone. One area of research could be the development of more efficient synthesis methods for 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone. Another area of research could be the investigation of the potential therapeutic applications of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone in the treatment of other disorders, such as neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone and its effects on different neurotransmitter systems.
Synthesemethoden
The synthesis of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone involves the reaction of 1-(4-bromobutyl)piperazine with 2-hydroxy-2-methylpropanal in the presence of a catalyst. The reaction yields 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone as a white solid with a melting point of 131-133°C.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has also been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)12-6-4-11(5-7-12)8-10(2,3)14/h14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFUMSZCCGWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)


![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)

![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)

![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)
